molecular formula C15H23NO B2627158 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol CAS No. 930955-83-2

1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B2627158
CAS No.: 930955-83-2
M. Wt: 233.355
InChI Key: YCXRRXDVSNYTGI-UHFFFAOYSA-N
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Description

1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and an aminoethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-phenylethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation Products: Cyclohexanone derivatives.

    Reduction Products: Cyclohexanol derivatives.

    Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act on:

    Enzymes: Inhibiting or activating certain enzymes, thereby affecting biochemical pathways.

    Receptors: Binding to receptors and modulating their activity, which can influence cellular responses.

Comparison with Similar Compounds

  • 1-{[(2-Phenylethyl)amino]methyl}naphthalen-2-ol
  • 2-Phenylethylamine derivatives

Uniqueness: 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Properties

IUPAC Name

1-[(2-phenylethylamino)methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-15(10-5-2-6-11-15)13-16-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,16-17H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXRRXDVSNYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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